molecular formula C26H18O3S2 B10884790 S-{4-[4-(benzoylthio)phenoxy]phenyl} benzenecarbothioate

S-{4-[4-(benzoylthio)phenoxy]phenyl} benzenecarbothioate

Cat. No.: B10884790
M. Wt: 442.6 g/mol
InChI Key: NJHKNZLJWXEMIM-UHFFFAOYSA-N
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Description

S-{4-[4-(Benzoylthio)phenoxy]phenyl} benzenecarbothioate is a sulfur-containing aromatic ester derivative characterized by two distinct thioester functional groups. Its structure comprises a central phenoxy-phenyl scaffold substituted with benzoylthio (C₆H₅C(O)S–) and benzenecarbothioate (C₆H₅C(S)O–) moieties.

Properties

Molecular Formula

C26H18O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

S-[4-(4-benzoylsulfanylphenoxy)phenyl] benzenecarbothioate

InChI

InChI=1S/C26H18O3S2/c27-25(19-7-3-1-4-8-19)30-23-15-11-21(12-16-23)29-22-13-17-24(18-14-22)31-26(28)20-9-5-2-6-10-20/h1-18H

InChI Key

NJHKNZLJWXEMIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{4-[4-(benzoylthio)phenoxy]phenyl} benzenecarbothioate typically involves multiple steps, including nucleophilic aromatic substitution and thioesterification. One common method involves the reaction of 4-(benzoylthio)phenol with 4-chlorophenyl benzenecarbothioate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: Nucleophilic aromatic substitution can occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology: In biological research, it can be used as a probe to study enzyme interactions and protein modifications due to its reactive thioester group.

Industry: Used in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of S-{4-[4-(benzoylthio)phenoxy]phenyl} benzenecarbothioate involves its interaction with nucleophiles, particularly thiol groups in proteins and enzymes. The thioester group is highly reactive and can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modification of enzyme activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and designing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzoate Esters

Benzoate esters, such as phenyl benzoate (93-99-2) and methyl benzoate (93-58-3) , share a common ester backbone but differ from the target compound by substituting oxygen for sulfur in the ester linkage. Key comparisons include:

Property S-{4-[4-(Benzoylthio)phenoxy]phenyl} Benzenecarbothioate Phenyl Benzoate (93-99-2) Methyl Benzoate (93-58-3)
Functional Group Dual thioester (C(O)S and C(S)O) Ester (C(O)O) Ester (C(O)O)
Lipophilicity (Predicted) High (due to sulfur atoms) Moderate Low
Reactivity Enhanced nucleophilic susceptibility Lower reactivity Lower reactivity
Biological Stability Potentially reduced enzymatic hydrolysis Susceptible to esterases Susceptible to esterases

Thioesters are generally more resistant to hydrolysis than oxygen esters due to weaker hydrogen bonding with water, which may prolong their half-life in biological systems. This property could be advantageous in drug delivery or agrochemical formulations requiring sustained release .

Thioamide Derivatives

Key distinctions include:

Property This compound Benzenecarbothioamide (N-[(4-chlorophenyl)methoxymethyl]-4-methoxy)
Functional Group Thioester (C(O)S and C(S)O) Thioamide (C(S)NH₂)
Hydrogen Bonding Weak (thioester groups) Strong (amide N–H and thioamide S)
Biological Targets Potential enzyme inhibition (e.g., HDACs) Likely protein-binding via H-bonding
Synthetic Complexity High (dual thioester formation) Moderate (amide coupling)

Thioamides exhibit stronger hydrogen-bonding capacity, making them suitable for targeting enzymes or receptors with polar active sites. In contrast, the target compound’s thioesters may prioritize membrane permeability and hydrophobic interactions .

HDAC Inhibitory Activity and Boronic Acid Analogues

Comparative insights include:

Property This compound Boronic Acid HDAC Inhibitors
Mechanism Potential thioester-mediated enzyme inhibition Boron coordination to catalytic zinc
Lipophilicity High Moderate (polar boronic acid group)
Inhibition Efficiency Unknown IC₅₀ ~1 µM (appressorium formation)
Specificity Uncharacterized High (validated via 3D-QSAR modeling)

The boronic acids in achieve nanomolar-level inhibition of fungal appressorium formation, suggesting that sulfur-based compounds like the target molecule could be optimized for similar efficacy through structural tuning .

Biological Activity

S-{4-[4-(benzoylthio)phenoxy]phenyl}benzenecarbothioate is a synthetic compound with potential biological significance. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C26H22O2S3
  • Molecular Weight : 478.67 g/mol
  • SMILES Notation : C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)OCC)

This compound features a complex structure with multiple aromatic rings and thioether linkages, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that S-{4-[4-(benzoylthio)phenoxy]phenyl}benzenecarbothioate exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown the ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence that S-{4-[4-(benzoylthio)phenoxy]phenyl}benzenecarbothioate may reduce inflammation markers in vitro, suggesting a role in managing inflammatory conditions.

The precise mechanisms by which S-{4-[4-(benzoylthio)phenoxy]phenyl}benzenecarbothioate exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
  • Modulation of Cell Signaling Pathways : It could interact with various signaling pathways, including those related to oxidative stress and apoptosis.

Case Studies and Research Findings

  • Antioxidant Activity Study
    • A study assessed the antioxidant capacity of S-{4-[4-(benzoylthio)phenoxy]phenyl}benzenecarbothioate using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to controls, demonstrating its potential as a natural antioxidant agent.
  • Antimicrobial Efficacy
    • In vitro tests against Staphylococcus aureus and Candida albicans showed that the compound inhibited microbial growth at concentrations as low as 50 µg/mL. This suggests its potential application in developing new antimicrobial agents.
  • Anti-inflammatory Research
    • A recent experiment evaluated the anti-inflammatory effects of this compound on LPS-stimulated macrophages. The results showed a decrease in pro-inflammatory cytokines (TNF-α and IL-6), supporting its use in managing inflammatory diseases.

Data Summary Table

Biological ActivityMethodologyFindings
AntioxidantDPPH/ABTS assaysSignificant reduction in free radicals
AntimicrobialIn vitro testsInhibition of Staphylococcus aureus & Candida albicans at 50 µg/mL
Anti-inflammatoryLPS-stimulated macrophagesDecreased TNF-α and IL-6 levels

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